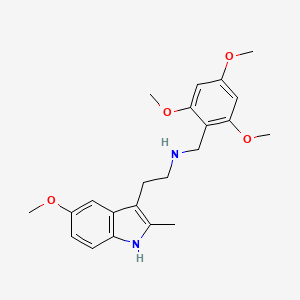![molecular formula C33H34N4O3 B15006047 N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYL-2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, phenyl, piperidinyl, and pyridine rings
Preparation Methods
The synthesis of N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYL-2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include nucleophilic addition-elimination reactions, where intermediates are reacted with hydrazine derivatives under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYL-2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-PHENYL-2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBOHYDRAZIDE include other hydrazide derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C33H34N4O3 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenyl-2-piperidin-1-ylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C33H34N4O3/c1-24-13-17-26(18-14-24)33(40,27-19-15-25(2)16-20-27)32(39)35-37(28-10-5-3-6-11-28)31(38)29-12-9-21-34-30(29)36-22-7-4-8-23-36/h3,5-6,9-21,40H,4,7-8,22-23H2,1-2H3,(H,35,39) |
InChI Key |
UXRLFICSFKVZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=C(N=CC=C4)N5CCCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15005979.png)

![6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B15005993.png)
![2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15005995.png)
![3-(4-Ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B15005999.png)


![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)

![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)
